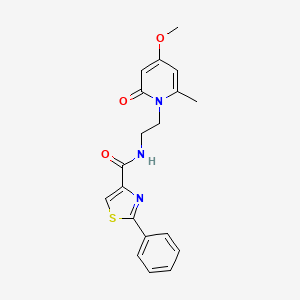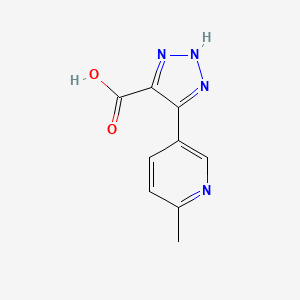
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTC is a heterocyclic compound that belongs to the triazole family and has a molecular formula of C8H7N3O2.
Scientific Research Applications
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity and has been used as a lead compound for the development of new anticancer agents. This compound has also been used in the development of new materials, such as metal-organic frameworks, due to its ability to coordinate with metal ions. Additionally, this compound has been used as a ligand in catalytic reactions, such as the synthesis of 1,2,4-triazoles.
Mechanism of Action
The mechanism of action of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases, which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have a protective effect on the liver and has been used in the treatment of liver fibrosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is its simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, this compound has been shown to exhibit potent antitumor activity, making it a promising lead compound for the development of new anticancer agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid. One area of research is the development of new anticancer agents based on the structure of this compound. Additionally, the use of this compound in the development of new materials, such as metal-organic frameworks, is an area of growing interest. Another area of research is the study of the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Finally, the development of new synthetic methods for this compound could lead to improved yields and more efficient production methods.
Synthesis Methods
The synthesis of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid involves the reaction of 3-amino-6-methylpyridine-2-carboxylic acid with sodium azide and triethyl orthoformate. The reaction takes place in the presence of a catalytic amount of acetic acid and yields this compound as a white solid. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
properties
IUPAC Name |
5-(6-methylpyridin-3-yl)-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-5-2-3-6(4-10-5)7-8(9(14)15)12-13-11-7/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMGKIPXIHCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NNN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


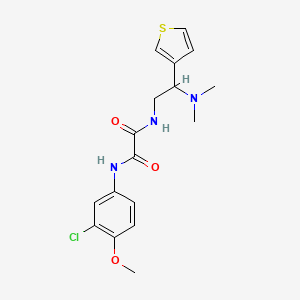
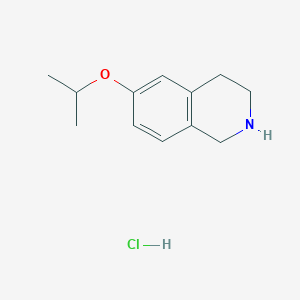
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)
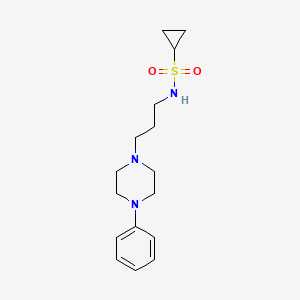
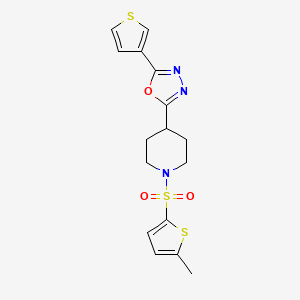
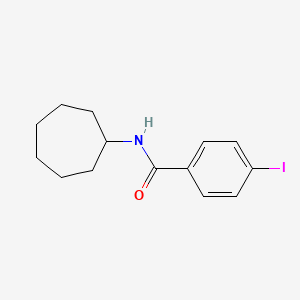
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)

![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)
